2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide
Beschreibung
Structural Features and Classification within Heterocyclic Chemistry
The molecular architecture of 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide combines two pharmacologically relevant motifs: a fluorinated benzenesulfonamide and a partially saturated pyrazolo-pyridine heterocycle . The benzenesulfonamide component features fluorine atoms at the 2- and 6-positions, while the heterocyclic system consists of a fused pyrazole and tetrahydropyridine ring (Figure 1).
Table 1: Key Structural Components
| Component | Description |
|---|---|
| Benzenesulfonamide core | Aromatic ring with sulfonamide group at position 1, fluorines at 2 and 6 |
| Methyl linker | -CH2- bridge connecting sulfonamide to heterocycle |
| Tetrahydropyrazolo[1,5-a]pyridine | Bicyclic system with pyrazole (5-membered) fused to partially saturated pyridine |
This compound falls under the broader category of heterocyclic sulfonamides , a class known for diverse biological activities. The tetrahydropyrazolo[1,5-a]pyridine system belongs to the annulated pyrazole family, which has seen increased utilization in kinase inhibitor development due to its hydrogen-bonding capabilities and conformational rigidity. The partial saturation of the pyridine ring reduces planarity, potentially enhancing membrane permeability compared to fully aromatic analogs.
Historical Development of Fluorinated Sulfonamides
The strategic incorporation of fluorine into sulfonamide-based therapeutics dates to the mid-20th century, with seminal work on acetazolamide (1953) demonstrating the importance of sulfonamide groups in carbonic anhydrase inhibition. Fluorine introduction became systematic in the 1980s, as evidenced by the development of celecoxib (1998), where fluorine atoms improved metabolic stability and target affinity.
Key milestones in fluorinated sulfonamide evolution :
- 1940s : Discovery of sulfanilamide antibiotics
- 1980s : Rational fluorination strategies to modulate pKa and lipophilicity
- 2000s : Application in kinase inhibitors (e.g., vemurafenib)
- 2010s : Hybrid systems combining fluorinated aromatics with nitrogen heterocycles
The specific 2,6-difluoro substitution pattern in benzenesulfonamides emerged as a strategy to balance electronic effects (fluorine's electron-withdrawing nature) with steric considerations, allowing optimal positioning within enzyme active sites. Patent literature from 2017–2025 reveals over 200 derivatives using this substitution pattern, primarily targeting inflammatory and oncological pathways.
Significance within Medicinal Chemistry Research
This compound exemplifies three key trends in modern drug design:
- Heterocyclic Diversity : The tetrahydropyrazolo[1,5-a]pyridine system provides a semi-rigid scaffold for three-dimensional interactions with biological targets, addressing the "flatland" problem common in aromatic heterocycles.
- Fluorine Synergy : The 2,6-difluoro arrangement enhances sulfonamide acidity (pKa ~8–10), favoring ionic interactions with basic residues in enzyme binding pockets.
- Linker Optimization : The methylene bridge between sulfonamide and heterocycle allows conformational flexibility while maintaining a compact molecular footprint (MW ~380 g/mol).
Table 2: Comparative Analysis with Related Structures
| Compound | Heterocycle | Fluorine Positions | Therapeutic Area |
|---|---|---|---|
| Celecoxib | Pyrazole | None | COX-2 inhibition |
| Vemurafenib | Benzimidazole | 2,6 | BRAF kinase inhibition |
| Subject Compound | Tetrahydropyrazolo-pyridine |
Eigenschaften
IUPAC Name |
2,6-difluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2S/c15-11-4-3-5-12(16)14(11)22(20,21)18-9-10-8-17-19-7-2-1-6-13(10)19/h3-5,8,18H,1-2,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPVKUQXAYYMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=C(C=CC=C3F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core[_{{{CITATION{{{2{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO[1 ...](https://link.springer.com/content/pdf/10.1007/s10593-011-0840-y.pdf). One common approach is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by subsequent functional group modifications[{{{CITATION{{{_2{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 .... The reaction conditions for these steps often require careful control of temperature, pressure, and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing, to achieve the necessary quantities. The use of automated systems and advanced purification methods, such as chromatography, would be essential to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ...[{{{CITATION{{{_3{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Sodium Channel Modulation
One of the primary applications of this compound lies in its ability to modulate sodium channels. Sodium channels are critical in propagating action potentials in neurons and muscle cells. Modulating these channels can lead to therapeutic effects in various conditions:
- Pain Management : Research indicates that compounds similar to 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide can be effective in managing chronic pain by inhibiting sodium channel activity. This inhibition can reduce neuronal excitability and pain signaling pathways .
- Diabetes Treatment : The modulation of sodium channels has been linked to insulin secretion and glucose homeostasis. By influencing these channels, the compound may contribute to improved glycemic control in diabetic patients .
Enzyme Inhibition Studies
Research has also explored the compound's potential as an inhibitor for various enzymes:
- α-Glucosidase Inhibition : This enzyme plays a significant role in carbohydrate metabolism. Inhibitors of α-glucosidase can delay carbohydrate digestion and absorption, thus lowering postprandial blood glucose levels. Studies have shown that sulfonamide derivatives exhibit promising inhibitory activity against α-glucosidase .
- Acetylcholinesterase Inhibition : Another area of interest is the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Compounds that inhibit this enzyme are being investigated for their potential use in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Pain Management
A study published in 2016 demonstrated that a series of sodium channel modulators exhibited analgesic properties in animal models. The research highlighted how modifications to the benzenesulfonamide structure enhanced efficacy and selectivity for specific sodium channel subtypes .
Case Study 2: Diabetes Therapeutics
In a recent investigation into diabetes treatment strategies, researchers synthesized a range of sulfonamide derivatives similar to 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide and assessed their effects on glucose uptake and insulin sensitivity in vitro. The results indicated significant improvements in glucose metabolism when tested on cellular models .
Wirkmechanismus
The mechanism by which 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The difluorobenzene moiety may enhance the compound's binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis compare the structural, functional, and mechanistic attributes of 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide with structurally related sulfonamide and heterocyclic pesticides.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Analogues to Flumetsulam :
- Both the target compound and flumetsulam feature sulfonamide groups and fluorine substituents, which are critical for ALS inhibition in weeds . However, the tetrahydropyrazolo-pyridine scaffold in the target compound introduces conformational flexibility compared to flumetsulam’s rigid triazolopyrimidine ring. This flexibility may alter binding kinetics or resistance profiles in ALS variants.
Divergence from Oxadixyl: Unlike oxadixyl (an acetamide fungicide), the target compound lacks an oxazolidinone moiety and instead relies on a benzenesulfonamide group.
Heterocyclic Diversity vs. Triaziflam :
- Triaziflam’s triazine core disrupts cellulose biosynthesis, whereas the target compound’s pyrazolo-pyridine system may favor interactions with ALS or other plant enzymes. Fluorine substituents in both compounds enhance environmental persistence, but the target’s difluoro configuration may reduce phytotoxicity compared to triaziflam’s bulky fluoro-methylethyl group.
Research Findings and Limitations
- Hypothetical Mechanism : The compound’s benzenesulfonamide group aligns with ALS inhibitors like flumetsulam, but its unique heterocycle may broaden weed-control spectra or mitigate resistance .
- Data Gaps: No direct bioactivity or toxicity data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs.
- Synthetic Challenges : The tetrahydropyrazolo-pyridine scaffold may complicate synthesis compared to flumetsulam’s simpler triazolopyrimidine system, impacting scalability.
Biologische Aktivität
2,6-Difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential therapeutic applications. The compound is characterized by its unique structural features that contribute to its biological activity, particularly in the context of potassium channel modulation and antiarrhythmic properties.
Chemical Structure and Properties
The molecular formula of 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide can be represented as follows:
- Molecular Formula: C13H14F2N4O2S
- Molecular Weight: 318.34 g/mol
- SMILES Representation:
CC(C1=NN2C(CNCC2)=C1)C(C(F)(F))S(=O)(=O)N
The compound primarily acts as a TASK-1 (KCNK3) potassium channel inhibitor. TASK-1 channels are involved in regulating the resting membrane potential and excitability of neurons and cardiac cells. By inhibiting these channels, the compound can influence various physiological processes, including cardiac rhythm regulation.
Antiarrythmic Properties
Research indicates that compounds similar to 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide exhibit significant antiarrhythmic activity. For instance:
- Case Study: A study on related compounds demonstrated their efficacy in treating atrial fibrillation (AF) and atrial flutter. These compounds showed a capacity to stabilize cardiac rhythm by modulating ion channel activity .
Antimicrobial Activity
The compound's pyrazole moiety may also contribute to antimicrobial properties. Pyrazole derivatives have been documented to possess antibacterial and antifungal activities:
- Antibacterial Activity: A related study found that pyrazole derivatives exhibited moderate antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .
Research Findings
Pharmacological Implications
The diverse biological activities of 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide suggest its potential utility in various therapeutic areas:
- Cardiovascular Diseases: Due to its antiarrhythmic properties.
- Infectious Diseases: As a candidate for developing new antimicrobial agents.
- Inflammatory Disorders: Potential as an anti-inflammatory agent through p38 MAPK inhibition.
Q & A
Q. What are the key synthetic routes for 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyridine precursors. A common approach includes:
- Step 1 : Functionalization of the pyrazolo[1,5-a]pyridine core via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce substituents .
- Step 2 : Sulfonamide formation using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or DMAP as catalysts) .
- Optimization : Temperature control (reflux vs. room temperature), solvent selection (DMF, DCM, or pyridine), and stoichiometric ratios of coupling agents (e.g., 1.1–1.2 equivalents of sulfonyl chloride) significantly impact yields. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for verifying substituent positions and confirming the absence of unreacted intermediates. For example, the methylene bridge (-CH-) between the pyridine and sulfonamide groups appears as a singlet near δ 4.5–5.0 ppm in -NMR .
- Infrared (IR) Spectroscopy : Stretching frequencies for sulfonamide (S=O at ~1350–1150 cm) and C-F bonds (1100–1000 cm) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] for CHFNOS) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity or binding modes of this compound?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions, predicting reactivity with biological targets .
- Molecular Docking : Simulates interactions with enzymes (e.g., kinases or GPCRs) by analyzing hydrogen bonding, π-π stacking, and hydrophobic contacts. For example, the tetrahydropyrazolo-pyridine moiety may occupy hydrophobic pockets in target proteins .
- SAR Studies : Modifications to the difluorobenzene or pyridine rings can be modeled to assess potency changes. Replacements like -CF or -CN groups may enhance binding affinity .
Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Byproduct Identification : Use LC-MS or -NMR to detect impurities. For instance, over-sulfonylation or ring-opening side reactions may occur if reaction times exceed optimal thresholds .
- Isotopic Labeling : -NMR or deuterated solvents clarify ambiguous peaks in crowded spectral regions (e.g., overlapping aromatic protons) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for stereochemical ambiguities .
Q. How does the electronic nature of the difluorobenzene group influence the compound’s physicochemical properties?
- Lipophilicity : The electron-withdrawing -F groups reduce π-electron density, increasing logP values and membrane permeability. This can be quantified via HPLC-based logP measurements .
- Acid-Base Behavior : The sulfonamide’s pKa (~10–12) is modulated by fluorine’s inductive effect, impacting solubility in physiological buffers .
- Stability : Fluorine substituents enhance metabolic stability by resisting oxidative degradation, as shown in simulated gastric fluid (SGF) assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
